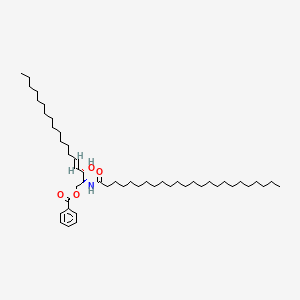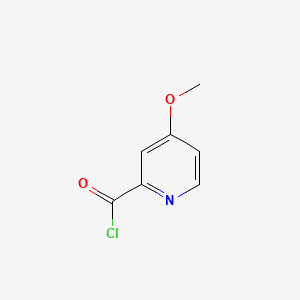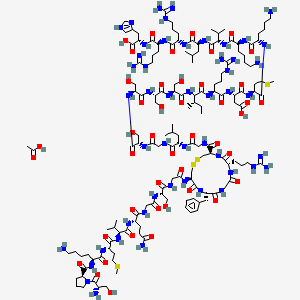
2-(Benzyloxy)-3-bromobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-3-bromobenzaldehyde is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis
2-(Benzyloxy)-3-bromobenzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3-bromobenzaldehyde include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .Applications De Recherche Scientifique
Synthesis of Aryl Schiff Bases
2-(Benzyloxy)-3-bromobenzaldehyde can be used in the synthesis of aryl Schiff bases . For instance, a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .
UV-Induced Benzyloxy Rotamerization
The compound BBAP, synthesized from 2-(Benzyloxy)-3-bromobenzaldehyde, was found to undergo UV-induced benzyloxy rotamerization . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Synthesis of 2-(Benzyloxy)hydroquinone
2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is used in the synthesis of 2-(benzyloxy)hydroquinone .
Preparation of Sequential Polypeptides
2-Benzyloxyphenol is also used to prepare sequential polypeptides . These polypeptides have a wide range of applications in biological research and medicine.
Synthesis of Multidentate Chelating Ligands
2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and biochemistry, as they can form multiple bonds with a single metal ion.
Safety and Hazards
When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .
Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .
Propriétés
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 |
Source


|
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromobenzaldehyde | |
CAS RN |
120980-85-0 |
Source


|
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)

![Phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-](/img/structure/B571279.png)
![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,5,6-dihydro-1-phenyl-](/img/structure/B571280.png)

